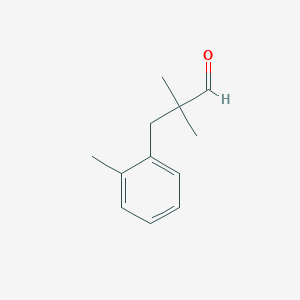

2,2-Dimethyl-3-(2-methylphenyl)propanal

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions. The IUPAC name for this compound is 2,2-dimethyl-3-(o-tolyl)propanal, where "o-tolyl" refers to the ortho-substituted methylbenzene group. This nomenclature reflects the structural arrangement where the methyl substituent on the benzene ring occupies the ortho position relative to the point of attachment to the propanal chain.

The molecular formula of this compound is C₁₂H₁₆O, indicating a composition of twelve carbon atoms, sixteen hydrogen atoms, and one oxygen atom. This molecular formula corresponds to a molecular weight of 176.26 grams per mole. The compound is registered under the Chemical Abstracts Service number 1220905-51-0, providing a unique identifier for this specific chemical entity.

| Property | Value |

|---|---|

| IUPAC Name | 2,2-dimethyl-3-(o-tolyl)propanal |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 1220905-51-0 |

The structural analysis reveals that this compound belongs to the class of substituted propanals, characterized by the presence of an aldehyde functional group (-CHO) at the terminal position of a three-carbon chain. The carbon adjacent to the aldehyde group bears two methyl substituents, creating a quaternary carbon center. The third carbon in the chain is bonded to a 2-methylphenyl group, establishing the aromatic character of the molecule.

Crystallographic Studies and Three-Dimensional Conformation

The three-dimensional conformation of this compound has been investigated through computational modeling approaches. The International Chemical Identifier (InChI) for this compound is InChI=1S/C12H16O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3, which provides a standardized representation of the molecular connectivity. The corresponding InChI Key is GBQOOQWVSSQQLU-UHFFFAOYSA-N.

The molecular structure exhibits a branched aliphatic chain connected to an aromatic benzene ring system. The presence of the quaternary carbon center at the 2-position of the propanal chain introduces significant steric effects that influence the overall molecular geometry. The methyl groups attached to this quaternary carbon adopt tetrahedral arrangements, while the aromatic ring maintains its planar geometry.

The three-dimensional structure shows that the aldehyde group is positioned to allow for potential intramolecular interactions with the aromatic system, though the quaternary carbon center provides sufficient distance to minimize direct orbital overlap. The ortho-methyl substituent on the benzene ring introduces additional steric considerations that may influence the preferred conformations around the benzyl-aliphatic carbon bond.

Spectroscopic Characterization (IR, NMR, MS)

Spectroscopic analysis of this compound provides detailed information about its structural features and functional groups. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations within the compound.

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural elucidation through analysis of both proton and carbon-13 spectra. Related compounds in the same chemical family have been extensively characterized using Nuclear Magnetic Resonance techniques, providing insights into the expected spectroscopic behavior of this aldehyde.

For structurally similar compounds, proton Nuclear Magnetic Resonance spectra typically exhibit signals corresponding to the aldehyde proton in the downfield region around 9.6 parts per million. The methyl groups attached to the quaternary carbon appear as singlets, while the aromatic protons generate complex multipets in the aromatic region between 6.8 and 7.3 parts per million.

| Spectroscopic Technique | Key Observations |

|---|---|

| Infrared Spectroscopy | Carbonyl stretch (aldehyde) |

| ¹H Nuclear Magnetic Resonance | Aldehyde proton (~9.6 ppm), aromatic multipets (6.8-7.3 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon, quaternary carbon, aromatic carbons |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule. The aldehyde carbon typically appears significantly downfield due to the deshielding effect of the carbonyl group. The quaternary carbon bearing the two methyl substituents exhibits a characteristic chemical shift, while the aromatic carbons appear in their expected region between 120 and 140 parts per million.

Mass spectrometry analysis yields fragmentation patterns that are consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 176, corresponding to the molecular weight of the compound. Characteristic fragment ions result from loss of the aldehyde group and cleavage around the quaternary carbon center.

Computational Chemistry Predictions of Molecular Geometry

Computational chemistry calculations provide detailed predictions of the molecular geometry and electronic structure of this compound. These theoretical investigations employ quantum mechanical methods to optimize the molecular structure and predict various physical and chemical properties.

The optimized molecular geometry reveals bond lengths and angles that are consistent with standard organic chemical principles. The carbon-carbon bond connecting the aliphatic chain to the aromatic ring exhibits characteristics typical of sp³-sp² carbon hybridization. The aldehyde functional group maintains its expected planar geometry with the carbon-oxygen double bond length approximating 1.21 Angstroms.

Computational analysis of the conformational landscape indicates that the molecule can adopt multiple stable conformations due to rotation around the benzyl-aliphatic carbon bond. The energy barriers between these conformations are relatively low, suggesting that the molecule exists as a mixture of rapidly interconverting conformers at room temperature.

Electronic structure calculations provide insights into the distribution of electron density throughout the molecule. The aromatic ring maintains its characteristic delocalized π-electron system, while the aldehyde group exhibits significant polarization with partial positive charge on the carbonyl carbon and partial negative charge on the oxygen atom.

The computational predictions also indicate potential sites for chemical reactivity, with the aldehyde carbon serving as the primary electrophilic center. The quaternary carbon center, while sterically hindered, may participate in radical-mediated reactions under appropriate conditions. The aromatic ring system can undergo electrophilic aromatic substitution reactions, with the reactivity influenced by the electron-donating effect of the methyl substituent.

Properties

IUPAC Name |

2,2-dimethyl-3-(2-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQOOQWVSSQQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-3-(2-methylphenyl)propanal, also known as a specific aldehyde compound, has garnered interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H16O

- Molecular Weight : 176.26 g/mol

- Structure : The compound features an aldehyde functional group attached to a branched carbon chain with two methyl groups and a phenyl ring.

Research indicates that this compound may interact with various biological targets. Its aldehyde structure suggests potential reactivity with nucleophiles, which could influence enzyme activity and signaling pathways. Aldehydes are known to participate in reactions that can lead to the formation of adducts with proteins or DNA, potentially affecting cellular functions.

Antioxidant Properties

Several studies have highlighted the antioxidant activity of aldehyde compounds. For instance, the ability of this compound to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. This property is crucial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various pathological conditions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kang et al. (2021) | Explored the relationship between aldehyde exposure and oxidative stress; indicated potential links to cancer development through genetic alterations. |

| Bernauer et al. (1980-1990) | Investigated the mutagenic properties of similar aldehydes; suggested caution in exposure due to possible carcinogenic effects. |

| Recent Toxicological Reviews | Summarized various aldehydes' impacts on human health, emphasizing the need for comprehensive studies on their biological activities. |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Aldehydes are often associated with irritant properties and potential sensitization reactions. Regulatory assessments have classified several related compounds as hazardous due to their effects on human health.

Comparison with Similar Compounds

Propanal Derivatives

- Propanal (CH₃CH₂CHO) : The simplest aldehyde in this class, lacking substituents. It exhibits lower boiling and melting points compared to branched derivatives due to reduced molecular weight and van der Waals interactions .

- 2,2-Dimethyl-3-hydroxypropanal : Features a hydroxyl group at the third carbon instead of an aromatic substituent. This substitution increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the 2-methylphenyl variant .

Aromatic Aldehydes

- (±)-2-Methyl-3-(2-methylphenyl)propanal : A positional isomer of the target compound, differing in the placement of the methyl group on the phenyl ring. This structural variation may alter aroma profiles and metabolic stability in flavoring applications .

- 3-(2-Chlorophenyl)propanal Derivatives : Chlorine substituents (e.g., in pyrethroids like permethrin) introduce electronegativity, enhancing chemical stability and insecticidal activity. However, the aldehyde group in the target compound confers greater reactivity toward nucleophiles compared to ester-containing pyrethroids .

Physicochemical Properties

¹Data inferred from homologous series trends where explicit values are unavailable.

Reactivity and Stability

- Aldehyde Reactivity : The aldehyde group in this compound undergoes typical nucleophilic additions (e.g., forming imines or hydrates), but steric hindrance from the 2,2-dimethyl groups may slow reaction kinetics compared to less-substituted aldehydes like propanal .

- Aromatic Substitution Effects : The 2-methylphenyl group provides steric protection against electrophilic aromatic substitution, enhancing stability under acidic or oxidizing conditions relative to unsubstituted phenylpropanals .

Preparation Methods

Bromomethylation of Aromatic Substrate

- Reagents and Conditions:

Aromatic compound (e.g., 2-methyl toluene derivatives), paraformaldehyde, hydrobromic acid (HBr) in acetic acid, glacial acetic acid as solvent. - Procedure:

The aromatic compound (0.30 mol) is mixed with paraformaldehyde (0.30 mol) and 100 mL glacial acetic acid. Then, 60 mL of 40 wt% HBr/acetic acid solution is added rapidly. The mixture is stirred at 50 °C for 2 hours. - Workup:

The reaction mixture is poured into water, and the bromomethylated product precipitates out, which is filtered and dried under vacuum. - Yields:

Typical yields range from 60% to 65%, depending on the substitution pattern on the aromatic ring. For example, 1-(bromomethyl)-2,4-dimethylbenzene was obtained with a 62% yield.

Alkylation of Isobutyraldehyde with Bromomethylated Aromatic Compound

- Reagents and Conditions:

Isobutyraldehyde (0.18 mol), bromomethylated aromatic compound (0.15 mol), powdered technical-grade sodium hydroxide (NaOH, 0.18 mol), tetrabutylammonium bromide (phase-transfer catalyst, 0.5 g), toluene as solvent, nitrogen atmosphere, reaction temperature 70 °C. - Procedure:

NaOH and tetrabutylammonium bromide are suspended in toluene under nitrogen at 70 °C. The mixture of bromomethylated aromatic compound and isobutyraldehyde is added dropwise over 1 hour with vigorous stirring. The reaction is maintained at 70 °C until completion (monitored by gas chromatography). - Workup:

The inorganic salts (NaBr and NaOH) are filtered off, and the organic phase is washed with toluene and water. After solvent removal, the product is purified by fractional distillation. - Yields:

The alkylation step typically yields the target aldehyde in moderate to good yields (~65%).

Analytical and Characterization Data

The synthesized 2,2-Dimethyl-3-(2-methylphenyl)propanal and its derivatives are characterized by:

| Technique | Data/Observation |

|---|---|

| IR Spectroscopy | Characteristic aldehyde C=O stretch around 1730 cm⁻¹, aromatic C-H stretches, methyl groups peaks |

| 1H NMR (400 MHz) | Signals for methyl groups (singlets at ~1.16 ppm), aromatic protons (multiplets ~6.9–7.3 ppm), aldehyde proton (singlet ~9.6 ppm) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight (e.g., m/z 190 for 2,2-dimethyl-3-(2,4-dimethylphenyl)propanal) |

| Purity Analysis | Thin-layer chromatography (TLC) and gas chromatography (GC) confirm product purity and reaction completion |

Research Findings and Comparative Analysis

- Bromomethylation vs. Chloromethylation:

Bromomethyl-substituted aryl compounds show higher reactivity and better yields in alkylation reactions compared to chloromethyl analogs, which suffer from lower yields and selectivity. - Phase-Transfer Catalysis:

The use of tetrabutylammonium bromide as a phase-transfer catalyst significantly facilitates the alkylation reaction between the bromomethylated aromatic compound and isobutyraldehyde in a biphasic system, improving efficiency and yield. - Substituent Effects:

The position and number of methyl substituents on the aromatic ring influence the yield of bromomethylation and subsequent alkylation. For example, 2,4-dimethyl substitution patterns yield better results than 3,4-dimethyl substitutions due to steric and electronic factors.

Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Bromomethylation | Aromatic compound + paraformaldehyde + HBr/AcOH, 50 °C, 2 h | Bromomethylated aromatic compound | 60–65 | Efficient for 2-methyl substituted aromatics |

| Alkylation | Bromomethylated aromatic + isobutyraldehyde + NaOH + tetrabutylammonium bromide, toluene, 70 °C | This compound | ~65 | Phase-transfer catalysis essential for yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.